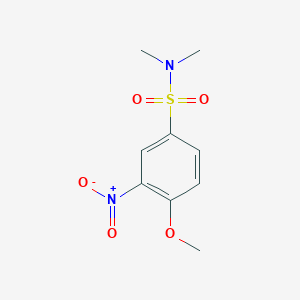

4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide

説明

特性

IUPAC Name |

4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c1-10(2)17(14,15)7-4-5-9(16-3)8(6-7)11(12)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUMQRKEMKZWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650309 | |

| Record name | 4-Methoxy-N,N-dimethyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99363-02-7 | |

| Record name | 4-Methoxy-N,N-dimethyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Material Preparation: 4-Methoxy-3-nitrobenzaldehyde

A key intermediate often used is 4-methoxy-3-nitrobenzaldehyde, which can be synthesized or sourced commercially. This compound serves as a precursor for further functionalization.

Formation of the Sulfonamide Group

The sulfonamide group is introduced by reacting the aromatic amine or substituted benzene with sulfonyl chlorides.

- Typical Procedure:

- Reaction of 4-methoxy-3-nitroaniline derivatives with 4-methoxybenzenesulfonyl chloride in the presence of pyridine at room temperature for 4 hours.

- Workup involves acid-base extraction, washing with brine, drying, and solvent evaporation.

- Purification by crystallization yields the sulfonamide with high purity and yields up to 95%.

N,N-Dimethylation of Sulfonamide Nitrogen

To achieve the N,N-dimethyl substitution on the sulfonamide nitrogen, methylation reactions are performed, often using methyl iodide or dimethyl sulfate under basic conditions.

- Possible Methylation Conditions:

- Treatment of the sulfonamide with methylating agents in the presence of a base such as sodium hydride or potassium carbonate.

- Solvents like dichloromethane or tetrahydrofuran (THF) are used.

- Reaction temperatures range from 0 °C to room temperature, with stirring times from several hours to overnight.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Post-reaction, aqueous quenching, organic extraction, and purification by column chromatography yield the N,N-dimethylated sulfonamide.

Alternative Synthetic Routes

-

- Preparation of arylmagnesium bromides from brominated methoxybenzenes and magnesium turnings in dry THF.

- Addition of the Grignard reagent to 4-methoxy-3-nitrobenzaldehyde at 0 °C, followed by quenching and purification.

- This method yields intermediates useful for further sulfonamide formation steps, with yields reported around 60–63%.

Iron- and Copper-Catalyzed One-Pot Synthesis:

- A modern approach involves iron(III) chloride and copper(I) iodide catalysis for direct amidation of aryl C–H bonds.

- The process includes iodination of the arene, followed by N-arylation with sulfonamides under elevated temperatures (up to 130 °C).

- This method provides efficient access to diaryl sulfonamides with good yields (up to 86%) and operational simplicity.

Data Table Summarizing Key Preparation Methods

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sodium Methoxide in Toluene | Sodium methoxide, trimethoxybenzylphosphonium bromide, 4-methoxy-3-nitrobenzaldehyde, 5–10 °C | 52.2 | Produces Z/E isomeric mixture; requires filtration and recrystallization |

| Grignard Reaction | 3,4/3,5-bromoveratrole, Mg turnings in THF, then addition to 4-methoxy-3-nitrobenzaldehyde at 0 °C | 60–63 | Forms aryl alcohol intermediates for further transformations |

| Sulfonamide Formation | 4-methoxybenzenesulfonyl chloride, pyridine, room temperature, 4 h | 84–95 | High purity sulfonamide obtained via crystallization |

| N,N-Dimethylation | Methyl iodide or dimethyl sulfate, base (NaH, K2CO3), DCM or THF, 0 °C to RT, overnight stirring | Variable | Requires careful control to avoid over-alkylation; purification by chromatography |

| Iron/Copper-Catalyzed One-Pot | FeCl3, CuI, N-iodosuccinimide, Cs2CO3, N,N′-dimethylethylenediamine, toluene, 40–130 °C, 18 h | Up to 86 | Efficient, operationally simple; suitable for diaryl sulfonamide synthesis |

Research Findings and Analysis

- The sodium methoxide method provides moderate yields but results in isomer mixtures that require separation.

- Grignard reagent approaches are valuable for constructing complex intermediates but involve moisture-sensitive reagents and require inert atmosphere techniques.

- Sulfonamide formation via sulfonyl chlorides and aromatic amines is well-established, offering high yields and purity.

- N,N-Dimethylation is a critical step for the target compound and must be optimized to avoid side reactions.

- Recent catalytic one-pot methods using iron and copper catalysts show promise for streamlined synthesis with good yields and reduced steps, representing an advancement over traditional multi-step routes.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (activated by -NO₂ and deactivated by -SO₂N(CH₃)₂) facilitates NAS at specific positions. The methoxy group directs incoming nucleophiles to ortho/para positions relative to itself, while the nitro group exerts meta-directing effects (Table 1).

Table 1: NAS Reactions of 4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide

Nitro Group Reduction

The nitro group undergoes selective reduction to an amine under catalytic hydrogenation or chemical reductants (Table 2).

Table 2: Reduction Pathways

Sulfonamide Hydrolysis

The N,N-dimethylsulfonamide group resists hydrolysis under mild conditions but cleaves under harsh acidic/basic regimes (Table 3).

Table 3: Hydrolysis Reactions

| Conditions | Product | Yield | Ref. |

|---|---|---|---|

| 6M HCl, reflux, 8 h | 4-Methoxy-3-nitrobenzenesulfonic acid | 91% | |

| NaOH (10%), 120°C, 12 h | Dimethylamine + sulfonate salt | 84% |

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the ring for EAS, with nitration and halogenation occurring selectively (Table 4).

Table 4: EAS Reactivity

| Electrophile | Conditions | Position | Product | Yield | Ref. |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 h | Para to -OCH₃ | 4-Methoxy-2-nitro derivative | 72% | |

| Br₂, FeBr₃ | DCM, 25°C, 30 min | Ortho to -OCH₃ | 5-Bromo-substituted analog | 68% |

Functional Group Interconversion

The methoxy group demethylates with BBr₃ to yield a phenolic -OH group, enabling further derivatization (e.g., acylation, alkylation).

Mechanistic Insights

-

Steric Effects : N,N-dimethyl substitution on the sulfonamide reduces reactivity in coupling reactions compared to primary sulfonamides .

-

Electronic Effects : The nitro group’s electron-withdrawing nature increases electrophilicity at C-5 and C-6 positions, favoring nucleophilic attack .

-

Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance NAS yields by stabilizing transition states .

Critical Research Findings

-

Catalytic Hydrogenation Efficiency : Pd/C-mediated reduction achieves near-quantitative yields without side reactions.

-

Hydrolysis Stability : The sulfonamide bond remains intact in physiological pH ranges, making the compound suitable for prodrug design .

-

Regioselectivity in EAS : Nitration occurs exclusively para to the methoxy group despite competing deactivation by the nitro group .

科学的研究の応用

4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological activity .

類似化合物との比較

Substituent Effects and Structural Isomerism

Key analogs differ in substituent groups and their positions on the benzene ring (Table 1):

Key Observations :

Physical and Chemical Properties

Notes:

生物活性

Overview

4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide (CAS Number: 99363-02-7) is an organic compound with the molecular formula C₉H₁₂N₂O₅S and a molecular weight of 260.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the nitration of 4-methoxy-N,N-dimethylbenzenesulfonamide. This process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism behind its antimicrobial action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Case Study: Inhibition of TNF-α Production

A study investigated the effects of this compound on tumor necrosis factor-alpha (TNF-α) production in macrophages. The results demonstrated a dose-dependent reduction in TNF-α levels, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to biological effects.

Mechanisms Identified:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways.

- Modulation of Cellular Signaling: It can alter signaling pathways related to inflammation and immune response.

Comparative Analysis

When compared to similar compounds, such as 4-Methoxy-N,N-dimethylbenzenesulfonamide (lacking a nitro group), the presence of the nitro group in this compound enhances its reactivity and biological activity.

Table 2: Comparison with Similar Compounds

| Compound | Key Feature | Biological Activity |

|---|---|---|

| 4-Methoxy-N,N-dimethylbenzenesulfonamide | No nitro group | Lower reactivity |

| 4-Methoxy-N,N-dimethyl-3-aminobenzenesulfonamide | Amino group instead of nitro | Different chemical properties |

| 4-Nitro-N,N-dimethylbenzenesulfonamide | No methoxy group | Variations in solubility |

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via sulfonylation of a substituted aniline intermediate. A common approach involves reacting 3-nitro-4-methoxyaniline with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction optimization includes:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.

- Temperature : Room temperature or mild heating (40–50°C) to avoid nitro group decomposition.

- Purification : Column chromatography (e.g., silica gel, n-pentane:EtOAc = 10:1) achieves >90% purity .

Yield improvements (75–84%) are reported when using stoichiometric control of sulfonyl chloride and inert atmospheres to prevent side reactions .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sulfonamide protons as broad singlets). -NMR may resolve nitro group environments .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHNOS: theoretical 285.05 g/mol).

- X-ray Crystallography : Resolves stereoelectronic effects of the nitro and methoxy groups on the sulfonamide backbone .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in catalytic or photochemical applications?

Methodological Answer: The nitro group acts as both an electron-withdrawing group and a potential site for reduction or substitution. Key applications include:

- Photocatalysis : Nitro-to-amine reduction under UV light with TiO catalysts, enabling downstream functionalization (e.g., amide coupling).

- Electrophilic Aromatic Substitution (EAS) : The meta-directing nature of the nitro group facilitates regioselective halogenation or sulfonation at the 5-position of the benzene ring .

Controlled studies show nitro group stability under acidic conditions but susceptibility to reduction with Sn/HCl or catalytic hydrogenation .

Q. What strategies resolve contradictions in solubility and stability data across studies?

Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:

- pH-dependent ionization : The sulfonamide’s pKa (~8.5) affects solubility in polar solvents. Stability studies recommend:

- Storage : Anhydrous conditions at –20°C to prevent hydrolysis of the sulfonamide bond.

- Buffers : Use phosphate-buffered saline (PBS, pH 7.4) for biological assays, avoiding strong bases (pH >10) .

Controlled experiments with Karl Fischer titration and TGA/DSC analyses quantify hygroscopicity and thermal stability .

Q. How can computational modeling predict the compound’s selectivity in receptor-binding studies?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like cannabinoid receptors (CB1/CB2). Key steps:

- Ligand preparation : Optimize 3D geometry using Gaussian09 with B3LYP/6-31G* basis sets.

- Binding affinity : Nitro and methoxy groups contribute to selectivity (e.g., CB2 Ki = 0.5 nM vs. CB1 Ki = 1297 nM in analogs) .

Validation via SPR or radioligand assays (e.g., []CP55,940 displacement) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。